5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1h)-one
Description
Properties
CAS No. |
14017-99-3 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[(2-hydroxyphenyl)methyl]-2,4-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(13(17)15-9(2)14-8)7-10-5-3-4-6-12(10)16/h3-6,16H,7H2,1-2H3,(H,14,15,17) |
InChI Key |
TYJFLFFGSBLJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CC2=CC=CC=C2O |
Origin of Product |
United States |
Biological Activity
5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1H)-one, with the chemical formula C13H14N2O2 and CAS number 14017-99-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group on the benzyl moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a hydroxylated benzyl group and two methyl groups at positions 2 and 6. The compound's molecular weight is approximately 230.26 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 14017-99-3 |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Potential
Some studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of hydroxyl groups in the structure may enhance these effects by promoting interactions with cellular targets.
- In Vitro Studies :
- Compounds with similar structures have been tested on various cancer cell lines, showing a capacity to induce apoptosis and inhibit proliferation.
- For instance, a related compound was shown to inhibit topoisomerase II activity, leading to cell cycle arrest in cancer cells.
Other Biological Activities
Research into other biological activities of this class of compounds includes:
- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antimicrobial | Moderate | Structural analogs show significant effects |
| Anticancer | Moderate | Induction of apoptosis in cell lines |
| Anti-inflammatory | Limited | Potential modulation of inflammatory pathways |
| Antioxidant | Limited | Possible free radical scavenging |
Comparison with Similar Compounds
Key Differences :
Research Findings and Challenges
- Synthetic Routes : Both compounds likely undergo similar synthetic pathways (e.g., condensation reactions), but the introduction of the 2-hydroxybenzyl group may require protective strategies to prevent oxidation .
- Biological Activity: The hydroxylated derivative may exhibit superior antimicrobial or enzyme-inhibitory activity compared to acetylated analogs due to its H-bonding capacity.
Recommendations :
- Further studies should utilize tools like WinGX for crystallographic analysis and explore QSAR (Quantitative Structure-Activity Relationship) models to predict biological efficacy.
- Supplier listings () suggest commercial availability of the acetyl analog, enabling experimental validation of comparative properties.
Q & A
Q. What are the key synthetic routes and optimization strategies for 5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1H)-one?
The synthesis typically involves multi-step reactions, including condensation of 2-hydroxybenzyl derivatives with dimethylpyrimidinone precursors under controlled pH (4.0–6.5) and temperature (60–80°C). Catalysts like acetic acid or ammonium acetate are often used to enhance cyclization efficiency . Optimization requires monitoring reaction intermediates via TLC or HPLC to ensure selectivity, with yields improved by iterative adjustments of solvent polarity (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
High-resolution NMR (¹H/¹³C) is essential for confirming the hydroxybenzyl substitution pattern and pyrimidinone ring conformation. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . IR spectroscopy identifies hydrogen bonding between the hydroxyl group and pyrimidinone carbonyl, critical for stability studies .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening involves in vitro assays such as enzyme inhibition (e.g., kinase or protease panels) and cell viability tests (MTT assay) at concentrations ranging from 1–100 µM. Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC₅₀ calculations) are mandatory to establish baseline activity .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is sensitive to light and humidity due to its phenolic hydroxyl group. Storage at –20°C in amber vials under nitrogen is recommended. Accelerated stability studies (40°C/75% RH for 14 days) coupled with HPLC purity checks (≥95% threshold) are advised for long-term usability .
Q. How should researchers design literature reviews to identify knowledge gaps?
Use databases like SciFinder and Reaxys with keywords "pyrimidinone derivatives" and "hydroxybenzyl substitution." Prioritize recent patents (2018–2025) for synthetic innovations and peer-reviewed journals for bioactivity data. Exclude consumer-focused platforms (e.g., BenchChem) to ensure methodological rigor .
Advanced Research Questions
Q. What advanced assays elucidate the compound’s interaction with cellular targets?
Radiolabeled binding assays (e.g., ³H-thymidine incorporation for DNA-targeting studies) and electrophysiological recordings (patch-clamp for ion channel modulation) provide mechanistic insights. Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff), while CRISPR-engineered cell lines validate target specificity .
Q. How can pharmacokinetic (PK) parameters be determined for this compound?
Conduct in vivo PK studies in rodent models: administer 10 mg/kg intravenously and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. LC-MS/MS quantifies plasma concentrations to calculate AUC, t1/2, and clearance. Microsomal stability assays (human liver microsomes) predict metabolic pathways .
Q. What experimental designs are optimal for evaluating its therapeutic potential?
Use randomized block designs with split-plot configurations to test variables like dosage (subplots) and administration routes (sub-subplots). Four replicates per group ensure statistical power. Include positive/negative controls and blinded data analysis to minimize bias .
Q. How can conflicting bioactivity data across studies be resolved?
Perform structure-activity relationship (SAR) analyses by synthesizing analogs with modified hydroxybenzyl or methyl groups. Molecular dynamics (MD) simulations (AMBER or GROMACS) identify conformational changes affecting target binding. Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC) .
Q. What methodologies assess the compound’s environmental impact?
Follow the INCHEMBIOL framework:
- Fate studies : Measure logP (octanol-water partitioning) and soil adsorption coefficients (Koc) to predict environmental distribution.
- Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests.
- Biotic transformations : Incubate with microbial consortia and track degradation via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
